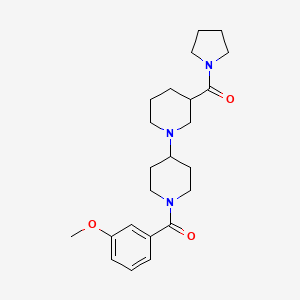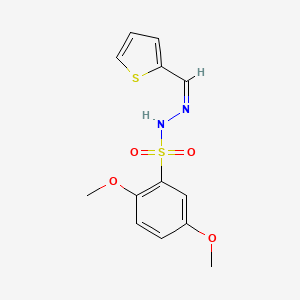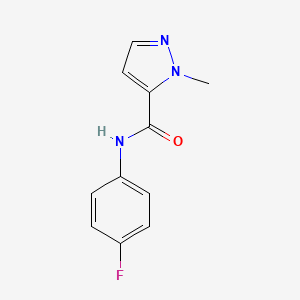
N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide” is a complex organic molecule. It contains an indene group (a fused cyclopentene and benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a carboxamide group (a carbonyl group attached to an amine). These groups are common in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show the fused ring structure of the indene, the six-membered piperidine ring, and the carboxamide group. The exact structure would depend on the positions of these groups relative to each other .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of an amide group suggests that it might form hydrogen bonds, which could affect its solubility in different solvents .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-N-(2,3-dihydro-1H-inden-5-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-3-22(4-2)20(25)23-12-10-16(11-13-23)19(24)21-18-9-8-15-6-5-7-17(15)14-18/h8-9,14,16H,3-7,10-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFMZVIVLCKUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-BENZOXAZOL-2-YL)-N''-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-3-PHENYLPROPANOYL]GUANIDINE](/img/structure/B5478001.png)
![1-[2-(2-Methoxyphenyl)ethyl]-3-(3-methylphenyl)urea](/img/structure/B5478003.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5478007.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(ethylamino)pyrimidine-5-carboxamide](/img/structure/B5478012.png)
![N-(sec-butyl)-2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetamide](/img/structure/B5478017.png)
![2-methyl-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5478022.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5478042.png)


![4-(4-methoxy-3-methylbenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5478073.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5478078.png)
![1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea](/img/structure/B5478092.png)
![3-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}phenol](/img/structure/B5478101.png)
